molecular formula C21H22ClFN2O5S B11330075 Methyl 2-chloro-5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-chloro-5-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11330075
M. Wt: 468.9 g/mol
InChI Key: FKFIECWSWCDVSD-UHFFFAOYSA-N
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Description

METHYL 2-CHLORO-5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a piperidine ring, a benzoate ester, and a fluorophenyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-CHLORO-5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Formation of the Benzoate Ester: The benzoate ester can be formed through an esterification reaction involving a benzoic acid derivative and methanol.

    Final Coupling Reaction: The final step involves coupling the piperidine ring with the benzoate ester and the fluorophenyl group under appropriate reaction conditions, such as the use of a coupling reagent and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the reaction to industrial-scale reactors.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-CHLORO-5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

METHYL 2-CHLORO-5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 2-CHLORO-5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-chloro-5-fluoronicotinate
  • Methyl 2-(2-chloro-4-fluorophenyl)acetate

Uniqueness

METHYL 2-CHLORO-5-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it distinct from other similar compounds and suitable for specialized applications in various fields.

Properties

Molecular Formula

C21H22ClFN2O5S

Molecular Weight

468.9 g/mol

IUPAC Name

methyl 2-chloro-5-[[1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C21H22ClFN2O5S/c1-30-21(27)17-12-16(6-7-18(17)22)24-20(26)14-8-10-25(11-9-14)31(28,29)13-15-4-2-3-5-19(15)23/h2-7,12,14H,8-11,13H2,1H3,(H,24,26)

InChI Key

FKFIECWSWCDVSD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)Cl

Origin of Product

United States

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